
6,7-Dimethoxy-3-methylisoquinoline
Descripción general
Descripción
6,7-Dimethoxy-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of methoxy groups at the 6th and 7th positions and a methyl group at the 3rd position distinguishes this compound from other isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-methylisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the 8th position, followed by oxidation to form the nitro aldehyde. This intermediate is then condensed with nitromethane using alumina as a base to yield the corresponding alcohol. Dehydration of this alcohol produces the nitroethene, which, upon treatment with iron and acetic acid, forms this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitromethane, alumina, iron, acetic acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include nitro aldehydes, nitroethenes, and various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3-methylisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to affect calcium currents by modulating the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation can lead to changes in muscle contractility and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6,7-Dimethoxy-3-methylisoquinoline include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1-methylisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate calcium currents and interact with neurotransmitter receptors makes it a compound of interest for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
6,7-dimethoxy-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCYNRRRJNAROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C=N1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297311 | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20232-43-3 | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)
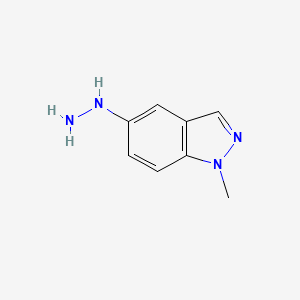
![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
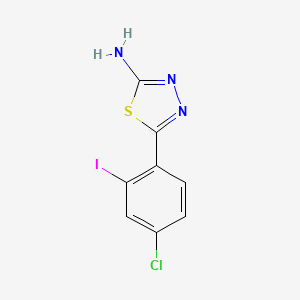

![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
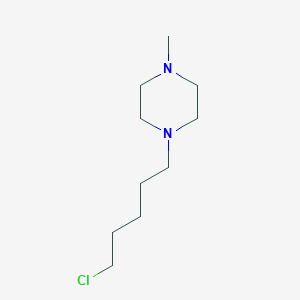

![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)
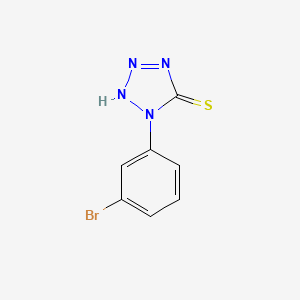
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
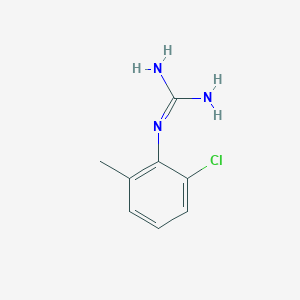
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
